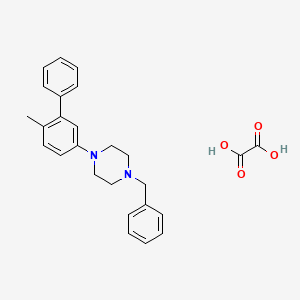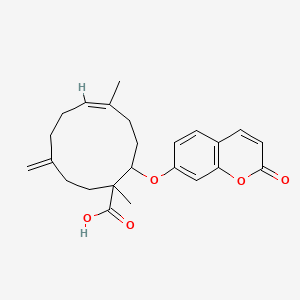
5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- is a complex organic compound that features a cycloundecene ring, a carboxylic acid group, and a benzopyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the cycloundecene ring through a series of cyclization reactions. The carboxylic acid group can be introduced via oxidation of an appropriate precursor. The benzopyran moiety is often synthesized separately and then coupled to the cycloundecene ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzopyran moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran moiety is known to interact with various biological targets, potentially modulating their activity. The cycloundecene ring and carboxylic acid group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Coumarin derivatives: These compounds share the benzopyran moiety and are known for their diverse biological activities.
Cycloalkene carboxylic acids: These compounds have similar ring structures and functional groups, making them useful for comparison in terms of reactivity and applications.
Uniqueness
The uniqueness of 5-Cycloundecene-1-carboxylic acid, 1,5-dimethyl-9-methylene-2-((2-oxo-2H-1-benzopyran-7-yl)oxy)- lies in its combination of a cycloundecene ring, a carboxylic acid group, and a benzopyran moiety. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
特性
CAS番号 |
21800-49-7 |
|---|---|
分子式 |
C24H28O5 |
分子量 |
396.5 g/mol |
IUPAC名 |
(5Z)-1,5-dimethyl-9-methylidene-2-(2-oxochromen-7-yl)oxycycloundec-5-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H28O5/c1-16-5-4-6-17(2)13-14-24(3,23(26)27)21(11-7-16)28-19-10-8-18-9-12-22(25)29-20(18)15-19/h5,8-10,12,15,21H,2,4,6-7,11,13-14H2,1,3H3,(H,26,27)/b16-5- |
InChIキー |
WNKJSJGQYFLQJT-BNCCVWRVSA-N |
異性体SMILES |
C/C/1=C/CCC(=C)CCC(C(CC1)OC2=CC3=C(C=C2)C=CC(=O)O3)(C)C(=O)O |
正規SMILES |
CC1=CCCC(=C)CCC(C(CC1)OC2=CC3=C(C=C2)C=CC(=O)O3)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


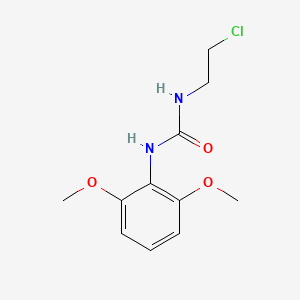
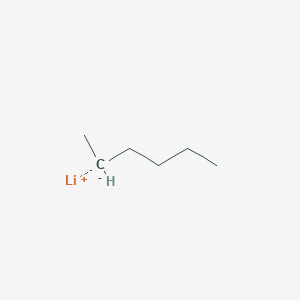
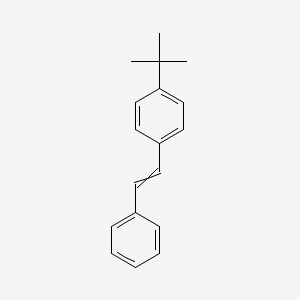
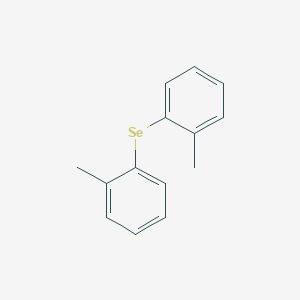


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
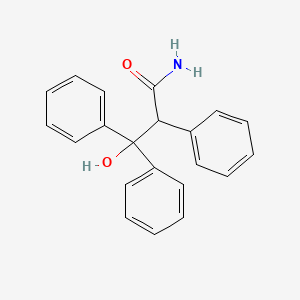

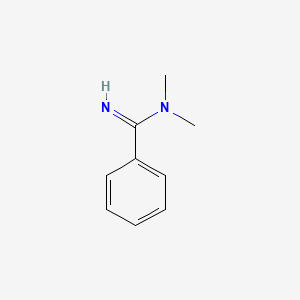
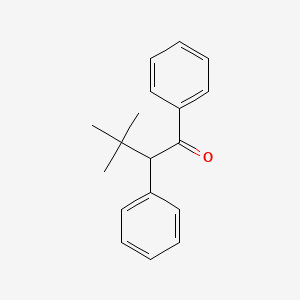

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
